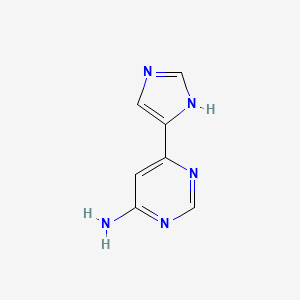

6-(1H-Imidazol-4-yl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

6-(1H-imidazol-5-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C7H7N5/c8-7-1-5(11-4-12-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H2,8,11,12) |

InChI Key |

COCWARRFUQRCBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN=C1N)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Analogues

Direct Cyclization Approaches to the Pyrimidine (B1678525) Scaffold

Direct cyclization methods involve the construction of the pyrimidine ring from acyclic precursors already containing the imidazole (B134444) fragment. One plausible approach is a variation of the Traube purine (B94841) synthesis, which is widely used for the synthesis of purines from pyrimidine-4,5-diamines. thieme-connect.dethieme.com An analogous strategy for 6-(1H-Imidazol-4-yl)pyrimidin-4-amine would involve a suitably substituted imidazole precursor.

A hypothetical direct cyclization route could start from a 3-amino-3-(1H-imidazol-4-yl)acrylonitrile derivative. This intermediate, possessing a vinylogous amidine system, could then be cyclized with formamidine (B1211174) or a similar one-carbon synthon to form the 4-aminopyrimidine (B60600) ring. The success of such a cyclization is dependent on the reactivity of the imidazole-containing precursor and the reaction conditions.

While direct cyclization offers a convergent approach, the synthesis of the required imidazole-containing precursors can be complex. For the specific substitution pattern of this compound, this method is less commonly reported in the literature compared to strategies involving the coupling of pre-formed pyrimidine and imidazole rings.

Functional Group Transformations and Cross-Coupling Strategies for Imidazole Moiety Introduction

A more prevalent and versatile approach for the synthesis of this compound involves the initial construction of a functionalized pyrimidine ring, followed by the introduction of the imidazole group. This is typically achieved through modern cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govenamine.netenamine.net

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl or heteroaryl halide and an amine. In the context of synthesizing the target molecule, this could involve the coupling of a 6-halopyrimidin-4-amine with imidazole. The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine (B1218219) ligand. nih.govorganic-chemistry.orgacs.orgmdpi.com

Table 1: Example Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 6-chloropyrimidin-4-amine | Imidazole | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 100 | Moderate to Good (estimated) |

| 2-bromopyridine | various amines | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |

The Suzuki-Miyaura coupling is another highly effective palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide. researchgate.netresearchgate.netnih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of a 6-halopyrimidin-4-amine with an imidazole-4-boronic acid or a corresponding boronate ester. This method is known for its high functional group tolerance and generally good yields.

Table 2: Example Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 6-chloropyrimidin-4-amine | Imidazole-4-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good (estimated) |

| 2,4-dichloropyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 (Microwave) | Good to Excellent |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. researchgate.netresearchgate.netmdpi.com In this approach, a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For the synthesis of the target compound, imidazole, acting as a nucleophile, can displace a halogen atom (typically chlorine or fluorine) at the 6-position of a 4-aminopyrimidine ring. The pyrimidine ring is sufficiently electron-deficient to undergo SNAr, and the reaction is often facilitated by heating and the use of a base to deprotonate the imidazole.

A typical procedure would involve reacting 4-amino-6-chloropyrimidine (B18116) with imidazole in a high-boiling polar aprotic solvent such as DMF or NMP, often in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate.

Condensation reactions can be employed to build either the pyrimidine or the imidazole ring. For instance, a precursor containing an imidazole ring with an adjacent dicarbonyl or a related functional group could be condensed with urea (B33335) or guanidine (B92328) to form the pyrimidine ring. Conversely, a 4-amino-5-acylpyrimidine could be a precursor for the formation of the imidazole ring. While versatile, these methods can sometimes lead to mixtures of isomers depending on the reactivity of the starting materials.

Preparation of Key Precursors and Synthetic Intermediates

The success of the aforementioned synthetic strategies relies on the availability of key precursors and intermediates.

4-Amino-6-chloropyrimidine: This is a crucial intermediate for many of the coupling and substitution strategies. It can be prepared from the commercially available 4,6-dichloropyrimidine (B16783) by selective amination. The reaction is typically carried out using aqueous ammonia, where one of the chlorine atoms is selectively displaced.

Imidazole-4-boronic acid and its esters: These are key reagents for the Suzuki-Miyaura coupling. They can be prepared from 4-haloimidazoles via lithium-halogen exchange followed by quenching with a trialkyl borate.

4-Imidazolecarboxaldehyde: This commercially available compound can serve as a versatile starting material. It can be used to construct the necessary side chain on the imidazole ring, which can then be elaborated to form the pyrimidine ring.

Table 3: Key Synthetic Intermediates

| Intermediate | Structure | Synthetic Utility |

|---|---|---|

| 4-Amino-6-chloropyrimidine | Precursor for cross-coupling and SNAr reactions | |

| Imidazole-4-boronic acid | Reagent for Suzuki-Miyaura coupling | |

| 4-Imidazolecarboxaldehyde | Versatile starting material for imidazole functionalization |

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic routes is critical for achieving high yields and purity of the final product. For palladium-catalyzed cross-coupling reactions, key parameters to optimize include the choice of catalyst, ligand, base, solvent, and reaction temperature. enamine.net

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) can significantly impact the reaction efficiency. Bulky, electron-rich ligands are often preferred for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings involving heteroaryl chlorides.

Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is crucial and often interdependent. The base not only facilitates the catalytic cycle but can also influence the solubility of the reactants.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields. researchgate.net

For SNAr reactions, optimization involves screening different solvents, bases, and temperatures to find conditions that promote the desired substitution without leading to decomposition of the starting materials or product. The concentration of the reactants can also play a significant role in the reaction outcome.

Advanced Synthetic Techniques (e.g., Microwave Irradiation)

The synthesis of this compound and its analogues has benefited from the adoption of advanced synthetic techniques that offer significant advantages over traditional methods. Among these, microwave-assisted synthesis has emerged as a powerful tool for accelerating drug discovery and development processes. jocpr.com This environmentally friendly technique often leads to shorter reaction times, higher product yields, and increased purity of the final compounds when compared to conventional heating methods. nih.govbenthamdirect.com

Microwave energy facilitates efficient and rapid heating of the reaction mixture, which can accelerate reaction rates by orders of magnitude. jocpr.com The heating mechanism involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid rise in temperature. benthamdirect.comderpharmachemica.com This localized and instantaneous heating minimizes the formation of by-products and decomposition of the desired product, which can be an issue with prolonged heating in conventional methods. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds containing pyrimidine and imidazole cores. For instance, a series of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives were synthesized using a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions. nih.gov This method proved to be efficient for a variety of primary amines, yielding the target compounds in moderate to good yields (46%-80%). nih.gov

In another example, the synthesis of pyrimidine derivatives was achieved through a Knoevenagel condensation followed by a Michael addition and cyclization under microwave irradiation. researchgate.net This approach significantly reduced the reaction time to 7-12 minutes and improved the product yield compared to conventional synthesis. researchgate.net Similarly, substituted pyrimidine derivatives have been synthesized from chalcones in a microwave oven, highlighting the versatility of this technique. bohrium.com

The advantages of microwave-assisted synthesis over conventional heating methods are clearly illustrated in the synthesis of various aryl imidazole derivatives. The microwave-assisted, solvent-free synthesis of these compounds not only reduced the reaction time from hours to minutes but also resulted in higher yields. niscpr.res.in

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Aryl Imidazoles

| Entry | Reaction | Conventional Method (Time, h) | Microwave Method (Time, min) | Conventional Yield (%) | Microwave Yield (%) |

| 1 | Schiff Base Formation | 7 | 8 | - | - |

| 2 | Aryl Imidazole Synthesis | 12-15 | 13-16 | Lower | Higher |

| Data synthesized from a comparative study on the synthesis of aryl imidazoles. niscpr.res.in |

Furthermore, efficient microwave-assisted chemical processes have been applied to the synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, which are analogues of potent anticancer agents. nih.gov The use of microwave irradiation in these syntheses showcases the broad applicability of this technology in medicinal chemistry for creating complex heterocyclic systems.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The molecular framework of 6-(1H-Imidazol-4-yl)pyrimidin-4-amine, which features a pyrimidine (B1678525) core linked to an imidazole (B134444) group, is characteristic of compounds designed to target protein kinases. evitachem.comnih.gov Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Consequently, they are significant targets for therapeutic intervention. nih.govnih.gov

Derivatives of pyrimidin-4-yl-1H-imidazole have been identified as potent and selective inhibitors of specific kinases. For instance, certain derivatives have demonstrated significant inhibitory activity against CRAF, a serine/threonine kinase that is a key component of the MAPK signaling pathway. nih.gov Similarly, other compounds with a substituted pyrimidine core have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of the cell cycle. acs.org

The process of identifying these molecular targets typically involves screening the compound against a large panel of kinases to determine its inhibitory profile and selectivity. Validation of these targets is then confirmed through cellular assays that measure the compound's effect on kinase activity and downstream signaling events within the cell. acs.org The shared structural motifs between this compound and known kinase inhibitors strongly suggest its potential to act through similar mechanisms.

Characterization of Ligand-Binding Sites (e.g., Kinase Hinge Region Binding)

The vast majority of kinase inhibitors, including those with a pyrimidine scaffold, are designed to be ATP-competitive. nih.gov They function by occupying the ATP-binding site located in a cleft between the N-terminal and C-terminal lobes of the kinase domain. acs.org A critical feature of this binding site is the "hinge region," a flexible loop of amino acids that connects the two lobes. nih.govacs.org

This hinge region is the primary anchoring point for ATP and many ATP-competitive inhibitors. acs.org The 2-aminopyrimidine (B69317) moiety, present in the core structure of this compound, is a well-established "hinge-binding" motif. acs.orgnih.gov It typically forms one to three crucial hydrogen bonds with the backbone amide and carbonyl groups of the amino acids in the hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govacs.org

The imidazole portion of the molecule and any additional substituents then project into other areas of the ATP-binding pocket, such as the hydrophobic pocket and the solvent-exposed region, which allows for both increased potency and selectivity for the target kinase. acs.org For example, in CDK4/6 inhibitors, the pyrimidine core binds to the hinge, while other parts of the molecule interact with specific residues like His95 and Asp99 to confer selectivity. acs.org

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions)

The binding affinity and specificity of a kinase inhibitor are determined by the sum of its molecular interactions with the target's active site. For pyrimidine-based inhibitors, these interactions are primarily a combination of hydrogen bonds and hydrophobic contacts. acs.orgnih.gov

Hydrogen Bonding: As mentioned, the aminopyrimidine core is essential for forming hydrogen bonds with the kinase hinge region. The amino group at position 4 and one of the pyrimidine ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the enzyme's backbone. acs.orgnih.gov The imidazole ring also contains nitrogen atoms that can participate in additional hydrogen bonding with specific amino acid side chains or water molecules within the binding pocket, further stabilizing the complex. nih.gov

Hydrophobic Interactions: The rest of the ATP-binding site is largely hydrophobic. acs.org The flat, aromatic surfaces of the pyrimidine and imidazole rings can engage in favorable π-π stacking or other hydrophobic interactions with nonpolar amino acid residues in the pocket. These interactions are crucial for achieving high binding affinity. nih.gov

The precise nature of these interactions dictates the inhibitor's potency and its selectivity profile against the kinome. Computational docking studies and X-ray crystallography of related compounds bound to their target kinases have provided detailed insights into these binding modes. nih.govacs.orgnih.gov

| Structural Moiety | Type of Interaction | Interacting Kinase Region | Typical Interacting Residues |

|---|---|---|---|

| Aminopyrimidine Ring | Hydrogen Bonding | Hinge Region (Backbone) | Met, Cys, Val, Glu (varies by kinase) |

| Imidazole Ring | Hydrogen Bonding / Hydrophobic | ATP-Binding Pocket | Asp, Glu, Leu (varies by kinase) |

| Aromatic Rings | Hydrophobic (π-π Stacking) | Hydrophobic Pocket | Thr, Phe, Leu (varies by kinase) |

Investigation of Downstream Signaling Pathway Modulation (e.g., MAPK Cascade)

By inhibiting a specific kinase, a compound like this compound can block the transmission of signals along the pathway in which that kinase operates. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.gov The MAPK pathway is a highly conserved, multi-tiered kinase cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival. nih.govnih.gov

The canonical MAPK cascade involves a sequence of phosphorylation events: a MAP Kinase Kinase Kinase (MAPKKK or MAP3K), such as RAF, phosphorylates and activates a MAP Kinase Kinase (MAPKK or MEK), which in turn phosphorylates and activates a MAP Kinase (MAPK), such as ERK. nih.govnih.gov Activated ERK then phosphorylates numerous downstream substrates, including transcription factors, leading to changes in gene expression. nih.govijmphs.com

In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAF. nih.gov An inhibitor targeting a kinase within this cascade, such as a CRAF inhibitor, would prevent the phosphorylation of its downstream target (MEK), thereby blocking the entire signaling cascade. nih.govnih.gov This disruption of downstream signaling can lead to a decrease in cell proliferation and an induction of apoptosis in cancer cells. The effect of an inhibitor on a signaling pathway is often confirmed by measuring the phosphorylation status of downstream proteins, such as ERK, using techniques like Western blotting. acs.org

| Kinase Target | Inhibitor Action | Downstream Effect | Cellular Outcome |

|---|---|---|---|

| CRAF (MAPKKK) | Blocks phosphorylation of MEK | Reduced phosphorylation of ERK | Inhibition of proliferation, induction of apoptosis |

| CDK4/6 | Blocks phosphorylation of Rb protein | Prevents G1-S phase cell cycle transition | Cell cycle arrest in G1 phase |

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituent Modifications on Biological Potency and Selectivity

The position of the imidazole (B134444) substituent on the pyrimidine (B1678525) ring is also a key determinant of activity. A shift in the attachment point, for instance, to the C-6 position, can lead to distinct electronic properties due to altered resonance pathways, thereby influencing biological outcomes.

Table 1: Impact of Pyrimidine Ring Substitutions on Biological Activity

| Position of Substitution | Type of Modification | Observed Impact on Activity |

|---|---|---|

| C-5 | Introduction of electron-withdrawing groups | Can enhance binding affinity acs.org |

| C-4 (Amino Group) | N-alkylation, N-acylation | Alters hydrogen bonding and lipophilicity |

This table is generated based on data from the text.

The C-4 position of the imidazole ring is another key site for modification. Introducing substituents here can modulate the electronic nature and steric bulk of the imidazole moiety, which can be crucial for optimizing interactions with the target. For instance, the introduction of a phenyl group at this position has been explored in the design of kinase inhibitors. nih.gov

The introduction and modification of side chains attached to the core scaffold are fundamental strategies in lead optimization. These side chains can be designed to interact with specific residues in a binding site, thereby increasing potency and selectivity. The length, flexibility, and chemical nature of a linker connecting a side chain to the main scaffold are also critical parameters.

For instance, studies on related heterocyclic compounds have shown that varying the length and composition of an alkyl chain attached to the imidazole ring can significantly affect antimicrobial activity. mdpi.com Similarly, the incorporation of different side chains, such as 2-(1H-imidazol-4-yl)ethanamine, has been shown to improve potency and oral exposure in certain inhibitors. nih.gov

Role of Specific Functional Groups in Molecular Recognition

Specific functional groups on the 6-(1H-imidazol-4-yl)pyrimidin-4-amine scaffold play a pivotal role in molecular recognition and binding to biological targets. The nitrogen atoms in both the pyrimidine and imidazole rings can act as hydrogen bond acceptors, while the amino group and the N-H of the imidazole can serve as hydrogen bond donors. These interactions are often crucial for anchoring the molecule within a protein's active site.

Design of Analogues for Enhanced Activity or Specificity

The design of analogues of this compound is a rational approach to improve its therapeutic potential. This often involves a "scaffold hopping" strategy, where the core structure is modified to create novel chemical entities with potentially improved properties. researchgate.net The goal is to retain the key pharmacophoric features responsible for biological activity while optimizing other characteristics such as solubility, metabolic stability, and selectivity.

For example, replacing the imidazole ring with other five-membered heterocycles like pyrazole (B372694) or triazole can lead to analogues with different electronic and steric properties, potentially resulting in altered target engagement and selectivity. Similarly, fusing the imidazole ring with a benzene (B151609) ring to form a benzimidazole (B57391) can significantly change the molecule's shape and lipophilicity, which can be exploited in the design of new inhibitors. nih.gov

Bioisosteric Replacements in Lead Compound Design

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds. This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. nih.govmagtech.com.cn

In the context of this compound, a classic example of bioisosteric replacement would be the substitution of a hydrogen atom with a fluorine atom. This can alter the electronic properties of the ring and block metabolic pathways without significantly changing the molecule's size. Another common bioisosteric replacement is the substitution of a hydroxyl group with an amino group to modulate hydrogen bonding potential. The application of bioisosteres is a key tactic to address developability problems and enhance drug potency and selectivity. nih.gov

Table 2: Common Bioisosteric Replacements in Drug Design

| Original Functional Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| Hydrogen (H) | Fluorine (F) | Alters electronics, blocks metabolism |

| Hydroxyl (-OH) | Amino (-NH2), Methoxy (-OCH3) | Modulates hydrogen bonding, lipophilicity |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide | Improves metabolic stability, cell permeability |

This table is generated based on data from the text.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Binding Mode Prediction

No specific molecular docking studies for 6-(1H-Imidazol-4-yl)pyrimidin-4-amine have been identified. In general, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this, docking simulations would be employed to predict its binding mode within the active site of a specific biological target, such as a protein kinase or enzyme. This analysis helps in understanding potential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors. For instance, studies on related pyrimidinyl-imidazole derivatives often use docking to rationalize structure-activity relationships (SAR) and predict binding conformations.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

There are no published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-target complex, an MD simulation would provide insights into the stability of the docked pose, the flexibility of the active site, and the detailed energetic contributions of key residues to the binding affinity. This technique is crucial for confirming the stability of interactions predicted by molecular docking and understanding the dynamic nature of the binding event.

Pharmacophore Modeling and Virtual Screening Approaches

Specific pharmacophore models based on this compound are not available in the literature. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. A model derived from this compound could be used as a 3D query to screen large chemical databases to identify novel compounds with a similar interaction profile and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound has not been reported. QSAR studies are statistical models that relate the quantitative chemical features of a series of compounds to their biological activities. To perform a QSAR analysis, a dataset of structurally similar compounds with varying activity is required. Such a study on a series including this compound would help in predicting the activity of new, unsynthesized derivatives and identifying the key molecular descriptors that govern their biological effects. For example, a 3D-QSAR study on N-4-pyrimidinyl-1H-indazol-4-amines, a related class of compounds, successfully created a predictive model for their inhibitory activity against leukocyte-specific protein tyrosine kinase (Lck).

Electronic Structure and Reactivity Studies (e.g., DFT, TD-DFT, HOMO-LUMO Analysis)

No specific Density Functional Theory (DFT) or related electronic structure studies were found for this compound. DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies would provide information on the molecule's geometry, orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and reactivity descriptors. The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity and stability. These calculations are frequently performed on novel heterocyclic compounds to understand their fundamental electronic properties.

Advanced Interaction Analysis (e.g., ELF Map, NCI Analysis)

There is no literature available on advanced interaction analyses, such as Electron Localization Function (ELF) maps or Non-Covalent Interaction (NCI) analysis, for this compound. These advanced computational methods provide a deeper understanding of chemical bonding and non-covalent interactions within a molecule or between a ligand and its receptor. ELF maps visualize the electron pair localization, while NCI analysis identifies and visualizes weak interactions like van der Waals forces and hydrogen bonds, which are critical for molecular recognition.

Homology Modeling of Target Receptors/Enzymes

Homology modeling is used when the experimental 3D structure of a target protein is unavailable. Since no specific biological target for this compound is defined in the provided context or found in the literature, there are no associated homology modeling studies. If this compound were identified as an inhibitor of a protein without a known structure, researchers would first build a 3D model of that protein based on the amino acid sequence and the known structure of a related homologous protein. This modeled receptor would then be used for subsequent docking and molecular dynamics studies.

Future Directions and Translational Perspectives

Exploration of Novel Therapeutic Targets

The future exploration of 6-(1H-Imidazol-4-yl)pyrimidin-4-amine would likely begin with broad screening against panels of therapeutic targets, followed by more focused investigations. The structural similarity of the pyrimidine-imidazole core to adenine (B156593) suggests that protein kinases are a primary target class. nih.gov

Key future research activities would involve:

Kinase Profiling: Initial screening against a comprehensive panel of human kinases is a logical first step. Compounds with this scaffold have shown activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs). acs.orgresearchgate.netacs.org Identifying the specific kinases that this compound inhibits would be crucial for directing its therapeutic development.

Oncology Targets: Given the role of kinases in cell proliferation and signaling, cancer is a major potential therapeutic area. ekb.eg Future studies could investigate its efficacy against specific cancer-associated kinases like BRAF, EGFR, or Src-family kinases. nih.govnih.gov For instance, derivatives of pyrimidin-4-yl-1H-imidazole have demonstrated potent antiproliferative activity against melanoma cell lines by targeting the CRAF kinase. nih.gov

Non-Oncological Targets: The therapeutic potential is not limited to oncology. Kinases are implicated in inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.gov Future research could explore its activity against targets like IRAK4 (implicated in inflammation) or parasite-specific kinases for diseases like Chagas disease. nih.govplos.org

A hypothetical screening cascade for identifying novel targets is presented in Table 1.

Table 1: Hypothetical Screening Cascade for Target Identification

| Phase | Activity | Objective | Potential Targets of Interest |

|---|---|---|---|

| Primary Screen | Broad Kinase Panel (e.g., 400+ kinases) | Identify initial kinase hits with significant inhibition (>50% at 1µM). | CDKs, JAKs, Aurora, Src-family, MAPKs |

| Secondary Screen | Dose-Response Assays (IC50 determination) | Quantify the potency of the compound against initial hits. | Hits from primary screen (e.g., CDK4/6, JAK2) |

| Cellular Assays | Cell Proliferation/Viability Assays | Determine the effect of the compound on cancer cell lines known to be dependent on the identified kinase targets. | Melanoma, Lung Cancer, Leukemia cell lines |

| Target Validation | Western Blot for Phospho-protein levels | Confirm that the compound inhibits the kinase activity within the cell by measuring the phosphorylation of its downstream substrates. | p-Rb (for CDK4/6), p-STAT (for JAKs) |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for enabling the exploration of this compound and its derivatives. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas for development include:

Green Chemistry Approaches: Traditional multi-step syntheses of heterocyclic compounds often involve harsh reagents, toxic solvents, and generate significant waste. nih.govnih.gov Future methodologies could employ green chemistry principles, such as using water or ionic liquids as solvents, microwave-assisted synthesis to reduce reaction times, and employing heterogeneous catalysts that can be easily recovered and reused. nih.govnumberanalytics.comfrontiersin.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, better reaction control, and easier scalability compared to traditional batch processing. numberanalytics.com Developing a flow synthesis for this compound would be a significant step towards sustainable and industrial-scale production. numberanalytics.com

Catalytic C-H Activation: A forward-thinking approach would be to develop methods that construct the core scaffold through direct C-H activation. This would reduce the need for pre-functionalized starting materials, thereby shortening the synthetic route and improving atom economy.

Table 2 compares a hypothetical traditional synthesis with a potential advanced, sustainable approach.

Table 2: Comparison of Synthetic Methodologies

| Feature | Hypothetical Traditional Method | Future Sustainable Method |

|---|---|---|

| Key Reaction | Multi-step condensation and substitution reactions | One-pot multi-component reaction or C-H activation |

| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF | Water, Ethanol, or Deep Eutectic Solvents |

| Energy Source | Conventional heating (oil bath) for extended periods | Microwave irradiation or Flow reactor |

| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous catalyst, organocatalyst |

| Atom Economy | Moderate to Low | High |

| Waste Generation | High | Low |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Future research should integrate various "omics" technologies to build a comprehensive picture of its mechanism of action. researchgate.netfrontlinegenomics.com

Future multi-omics strategies would include:

Transcriptomics (RNA-seq): To understand how the compound alters gene expression in treated cells. This can reveal entire pathways that are modulated, providing clues about both on-target and off-target effects.

Proteomics and Phosphoproteomics: To identify changes in protein abundance and phosphorylation status. For a kinase inhibitor, phosphoproteomics is particularly powerful as it can confirm the inhibition of predicted targets and uncover unexpected downstream signaling effects. researchgate.net

Metabolomics: To analyze how the compound affects cellular metabolism. Since kinases regulate metabolic pathways, this can provide insights into the functional consequences of target inhibition. researchgate.net

By integrating these datasets, researchers can construct detailed network models of the drug's action, identify biomarkers for predicting response, and understand mechanisms of toxicity. nih.gov This integrated approach is crucial for advancing a compound through preclinical and clinical development. frontlinegenomics.combiorxiv.org

Strategies for Overcoming Resistance Mechanisms in Biological Systems

A major challenge in therapies targeting specific pathways, such as kinase inhibitors, is the development of drug resistance. Future research into this compound must proactively investigate and devise strategies to overcome potential resistance.

Potential avenues of investigation include:

Identification of Resistance Mutations: If a primary target (e.g., a specific kinase) is identified, studies can be designed to predict and validate resistance-conferring mutations in the kinase's ATP-binding pocket.

Targeting Parallel Pathways: Resistance often emerges through the activation of bypass signaling pathways. For example, some pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to overcome multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp), independent of their primary kinase target. nih.govresearchgate.net Future work could assess if this compound has similar multi-target effects that could preemptively counter resistance.

Combination Therapies: A rational approach is to combine the inhibitor with other drugs. If resistance to a pyrimidine-based inhibitor is driven by upregulation of a specific metabolic pathway, combining it with an inhibitor of that pathway could restore sensitivity. frontiersin.org Multi-omics data (as described in 7.3) would be invaluable for identifying these synergistic combinations. researchgate.net

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound could be developed into a valuable tool for basic research. Chemical probes are essential for dissecting complex biological processes.

Future applications in this area could involve:

Development of a Selective Chemical Probe: If the compound is found to be highly potent and selective for a specific biological target, it could serve as a chemical probe to study the function of that target in cells and organisms.

Fluorescent Tagging: A fluorescent dye could be chemically linked to the this compound scaffold. Such a probe could be used to visualize the localization of its target protein within living cells using advanced microscopy techniques, as has been demonstrated for other pyrimidine-imidazole derivatives. rsc.org

Affinity-Based Probes: The molecule could be functionalized with a reactive group or a biotin (B1667282) tag to enable affinity purification of its binding partners from cell lysates, a technique crucial for target identification and validation.

The development of such probes would not only advance our understanding of fundamental biology but also provide tools for further drug discovery efforts. plos.org

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 6-(1H-Imidazol-4-yl)pyrimidin-4-amine and its derivatives?

The synthesis of this compound typically involves fragment-based lead discovery or condensation reactions. For example, fragment-based approaches optimize ligand efficiency through pyridopyrimidine scaffolds, as seen in MAP4K4 inhibitor development . Derivatives can be synthesized via refluxing intermediates with morpholine and formaldehyde in ethanol, followed by crystallization . Advanced routes include coupling 1H-imidazol-4-yl ethanamine with chloropyrimidine precursors under controlled conditions, with purity confirmed by HPLC and SFC . Key steps include solvent selection (e.g., ethanol for reflux) and purification via column chromatography or recrystallization.

Basic: How is NMR spectroscopy applied to characterize structural and stereochemical properties of this compound?

¹H NMR (400 MHz) is critical for confirming substituent positions and stereochemistry. For example, signals at δ 8.35 ppm (s, 1H) and δ 5.27 ppm (q, J = 6.6 Hz) in CD₃OD correlate with imidazole and ethylamine protons, respectively . Coupling constants (e.g., J = 6.6 Hz) validate stereochemical assignments. Cross-validation with X-ray crystallography (e.g., monoclinic P2₁/n space group data) ensures structural accuracy .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in biological data (e.g., MAP4K4 inhibition vs. PINK1 activation) may arise from assay conditions (e.g., cell lines, IC₅₀ protocols) or structural analogs. For example:

- Assay variability : MAP4K4 inhibition was tested in tumor models using fragment-based leads , while PINK1 activation studies employed in vivo Parkinson’s models .

- Structural analogs : Substituents like trifluoromethyl groups (e.g., 6-(trifluoromethyl)pyridin-3-yl) alter target selectivity .

Methodological resolution : Standardize assays (e.g., kinase profiling panels) and compare analogs using SAR studies to identify critical functional groups.

Advanced: What challenges arise in X-ray crystallographic analysis of this compound complexes?

Crystallization challenges include:

- Solubility : Hydrophobic moieties (e.g., pyrimidine rings) require polar solvents like DMSO-water mixtures.

- Crystal packing : Monoclinic systems (e.g., a = 4.4673 Å, β = 96.244°) demand precise temperature and humidity control during data collection .

- Data refinement : High-resolution datasets (R = 0.043) require software like PHENIX for anisotropic displacement parameter modeling .

Advanced: How do computational methods predict binding interactions between this compound and kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with targets like BAZ2A bromodomains. For example:

- Docking : The pyrimidine core aligns with hydrophobic pockets, while imidazole groups form hydrogen bonds with Asp99 and Tyr106 .

- Free-energy calculations : MM-GBSA estimates binding affinities (ΔG ≈ -9.5 kcal/mol) for lead optimization .

Validation : Compare computational results with SPR or ITC binding assays to refine force field parameters.

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Key strategies include:

- Bioavailability enhancement : Introduce solubilizing groups (e.g., morpholine or trifluoromethyl ) to improve logP.

- Metabolic stability : Replace labile esters with cyclopropyl moieties, as seen in derivatives with extended plasma half-lives .

- Brain penetration : Assess blood-brain barrier permeability via PAMPA assays, guided by polar surface area (<90 Ų) .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR studies focus on:

- Core modifications : Pyridopyrimidine vs. pyrrolopyrimidine cores impact MAP4K4 inhibition vs. kinase selectivity .

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance potency but may reduce solubility .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity, validated by leave-one-out cross-validation (q² > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.